![molecular formula C49H35Cl2N7O5 B13803863 2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- CAS No. 56418-72-5](/img/structure/B13803863.png)
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- is a complex organic compound known for its vibrant color properties. It is primarily used as a dye and pigment in various industrial applications. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- typically involves diazotization and coupling reactions. The process begins with the diazotization of 3-chloro-2-methylaniline to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthalenecarboxamide under controlled pH conditions to form the azo compound. The reaction is usually carried out in an aqueous medium with the addition of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of the coupling component.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the cleavage of azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Cleaved products with carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a pigment in textiles, plastics, and inks due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and cellular structures. The azo groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The aromatic rings facilitate binding to hydrophobic sites on proteins and other macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxamide, 1-chloro-
- 2-Naphthalenecarboxamide, 4-[(2-chloro-4-nitrophenyl)azo]-
- 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-
Uniqueness
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- stands out due to its specific substitution pattern, which imparts unique color properties and stability. The presence of multiple azo groups and hydroxyl functionalities enhances its reactivity and versatility in various applications.
Propiedades
Número CAS |
56418-72-5 |
|---|---|
Fórmula molecular |
C49H35Cl2N7O5 |
Peso molecular |
872.7 g/mol |
Nombre IUPAC |
4-[(3-chloro-2-methylphenyl)diazenyl]-N-[4-[[4-[[4-[(3-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]carbamoyl]phenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C49H35Cl2N7O5/c1-27-39(50)13-7-15-41(27)55-57-43-35-11-5-3-9-30(35)25-37(45(43)59)48(62)53-32-19-17-29(18-20-32)47(61)52-33-21-23-34(24-22-33)54-49(63)38-26-31-10-4-6-12-36(31)44(46(38)60)58-56-42-16-8-14-40(51)28(42)2/h3-26,59-60H,1-2H3,(H,52,61)(H,53,62)(H,54,63) |
Clave InChI |
JEHUFDCZTMGLEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C(=CC=C8)Cl)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



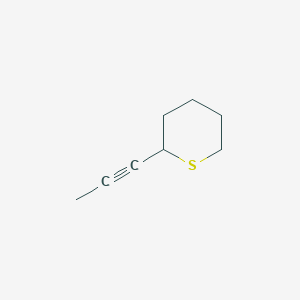
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
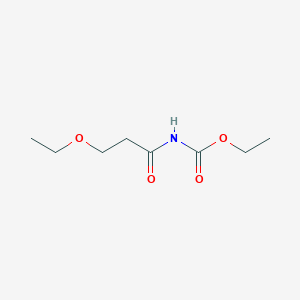
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
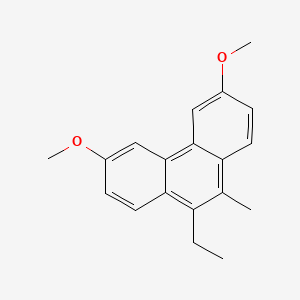

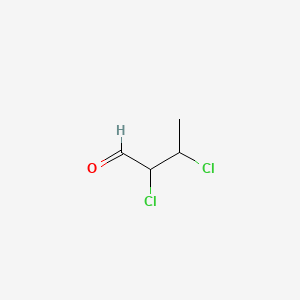
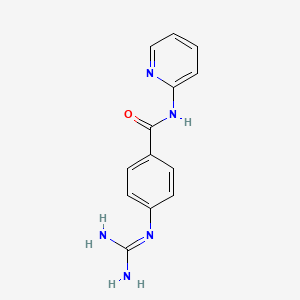
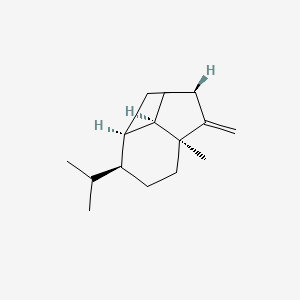
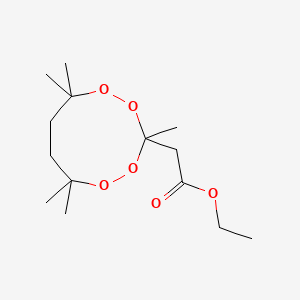
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)

